molecular formula C15H18ClN3O2 B5629385 N-[3-(2-chlorophenoxy)propyl]-5-cyclopropyl-N-methyl-1,3,4-oxadiazol-2-amine

N-[3-(2-chlorophenoxy)propyl]-5-cyclopropyl-N-methyl-1,3,4-oxadiazol-2-amine

Cat. No. B5629385
M. Wt: 307.77 g/mol
InChI Key: UUIHOYLPKJWQBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to the one , often involves the cyclization of hydrazides with carbon disulfide or carboxylic acids, followed by amide or ester formation. For instance, a continuous synthesis method for 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid has been developed, highlighting the importance of safe and efficient synthesis routes for oxadiazole derivatives (艳梅 董, 2023). This method addresses the explosive risks associated with traditional oxidants and aims to improve the total yield of the synthesis process.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is critical for their chemical behavior and biological activity. Structural analyses, such as X-ray diffraction studies, have been employed to determine the configurations of similar compounds. These studies provide insights into the compound's molecular geometry, electron distribution, and potential interaction sites with biological targets. For example, compounds synthesized from reactions involving oxadiazole rings have been structurally characterized to confirm their configurations and analyze their stability and reactivity patterns (A. K. Zelenin, E. Stevens, M. Trudell, 1997).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives participate in various chemical reactions, contributing to their wide range of biological activities. Their chemical properties allow for reactions such as ring-fission, bond cleavage, and substitutions, which are essential for creating pharmacologically active molecules. Studies have explored these reactions to understand the mechanism and improve the synthesis of oxadiazole-based compounds (C. Jäger et al., 2002).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and crystal structure, significantly affect their pharmaceutical applicability. These properties are determined by the compound's molecular structure and influence its formulation and delivery in medicinal applications. High crystal density and stability are desirable traits for pharmaceutical compounds, as demonstrated in structural studies of similar oxadiazole derivatives (A. K. Zelenin, E. Stevens, M. Trudell, 1997).

properties

IUPAC Name

N-[3-(2-chlorophenoxy)propyl]-5-cyclopropyl-N-methyl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-19(15-18-17-14(21-15)11-7-8-11)9-4-10-20-13-6-3-2-5-12(13)16/h2-3,5-6,11H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIHOYLPKJWQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC1=CC=CC=C1Cl)C2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-Chlorophenoxy)propyl]-5-cyclopropyl-N-methyl-1,3,4-oxadiazol-2-amine

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